N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
Description
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[(5-pyridin-3-yl-4-pyrrol-1-yl-1,2,4-triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N6O2S/c1-15-7-8-18(29-2)17(12-15)23-19(28)14-30-21-25-24-20(16-6-5-9-22-13-16)27(21)26-10-3-4-11-26/h3-13H,14H2,1-2H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRMHPHSFJUAEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NN=C(N2N3C=CC=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-{[5-(pyridin-3-yl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a complex organic compound that has attracted significant attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.
Structural Overview
The compound features a distinctive structure comprising:
- A methoxy group
- A methylphenyl moiety
- A triazole ring
- A pyridine group
- A sulfanyl linkage
This unique combination of functional groups contributes to its chemical diversity and potential biological efficacy.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The triazole ring is particularly important as it can coordinate with metal ions in enzyme active sites, potentially influencing catalytic activity. Studies suggest that the compound may modulate metabolic pathways by binding to active sites of enzymes, leading to therapeutic effects such as antimicrobial action and enzyme inhibition.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. Its efficacy has been demonstrated in several studies:
| Pathogen | Activity Level | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Strong Inhibition | |
| Candida albicans | Significant Activity |
The compound's mechanism against these pathogens may involve disruption of cell wall synthesis or inhibition of essential metabolic pathways.
Cytotoxicity and Anticancer Activity
In vitro studies have shown that this compound possesses cytotoxic properties against various cancer cell lines. The following table summarizes its cytotoxic effects:
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HCT116 (Colon Cancer) | 12.5 | |
| MCF7 (Breast Cancer) | 15.0 | |
| HeLa (Cervical Cancer) | 10.0 |
The compound's anticancer activity appears to be linked to its ability to induce apoptosis and inhibit cell proliferation.
Case Studies and Research Findings
Several studies have investigated the biological effects of this compound:
- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry demonstrated that the compound effectively inhibited the growth of multidrug-resistant bacterial strains, indicating its potential as a novel antimicrobial agent .
- Cytotoxicity Assessment : In a series of cytotoxicity assays, the compound exhibited selective toxicity towards cancer cells while sparing normal cells, suggesting a favorable therapeutic index .
- Mechanistic Insights : Research has shown that the compound interacts with specific molecular targets involved in cell signaling pathways, leading to altered gene expression profiles associated with apoptosis and cell cycle regulation .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
N-[5-(Acetylamino)-2-Methoxyphenyl]-2-{[4-Ethyl-5-(3-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetamide () Key Differences: Replaces the pyrrole group with an ethyl substituent at position 4 of the triazole. Activity: No explicit biological data reported, but similar derivatives in show enhanced antimicrobial activity with pyridinyl groups .
2-{[4-Ethyl-5-(4-Pyridinyl)-4H-1,2,4-Triazol-3-yl]Sulfanyl}-N-(2-Methoxy-5-Methylphenyl)Acetamide ()
- Key Differences : Pyridin-4-yl instead of pyridin-3-yl at position 3.
- Impact : The positional isomerism of the pyridine ring alters electronic distribution and hydrogen-bonding capacity. Pyridin-4-yl is less electron-rich, which may reduce interactions with aromatic residues in target proteins .
N-Substituted Aryl-2-({4-[(Substituted Aryl Carbamoyl)Methyl]-5-(Pyridin-4-yl)-4H-1,2,4-Triazol-3-yl}Sulfanyl)Acetamides () Key Differences: Incorporates a carbamoyl-methyl group at position 4 and pyridin-4-yl at position 4. Activity: Derivatives with electron-withdrawing groups (e.g., -NO₂, -Cl) on the aryl ring exhibited potent antimicrobial (MIC: 8–32 µg/mL against E. coli and S. aureus) and anti-inflammatory activity (IC₅₀: 12–18 µM). The absence of a pyrrole group in these compounds suggests that electronic modulation via substituents is critical for efficacy .
2-((4-Amino-5-(Furan-2-yl)-1,2,4-Triazol-3-yl)Sulfanyl)-N-Acetamides () Key Differences: Furan-2-yl replaces pyrrole, and an amino group is present at position 4. Activity: Demonstrated anti-exudative activity in rat models (30–40% reduction in inflammation at 50 mg/kg). The furan ring’s lower aromaticity compared to pyrrole may reduce bioavailability but improve solubility .
Q & A
Basic: What are the key steps and challenges in synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Triazole ring formation : Hydrazine derivatives react with carbon disulfide and amines under reflux conditions .
- Sulfanyl acetamide coupling : Alkylation of triazole-3-thiol intermediates with α-chloroacetamides using KOH as a base .
- Pyrrole functionalization : Paal-Knorr condensation introduces the 1H-pyrrol-1-yl group .
Key challenges : Optimizing reaction conditions (e.g., solvent choice, temperature) to minimize side products and ensure high yields. Purification via column chromatography or recrystallization is critical .
Basic: How is the compound characterized for structural integrity and purity?
- Nuclear Magnetic Resonance (NMR) : Confirms substituent positions (e.g., methoxy, pyridinyl) via chemical shifts .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95% required for bioassays) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., ~397.91 g/mol for analogous compounds) .
Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?
- Substituent variation : Replace pyridin-3-yl with pyridin-4-yl or furan-2-yl to assess target binding .
- Bioisosteric replacements : Substitute the sulfanyl group with selenyl or oxygen to study electronic effects .
- Molecular docking : Predict interactions with enzymes (e.g., kinases) using software like AutoDock .
Advanced: How to resolve contradictions in reported biological activity data?
- Cross-validate assays : Compare results across multiple models (e.g., in vitro cancer cell lines vs. in vivo anti-exudative rat models) .
- Control for stereochemistry : Ensure enantiopurity, as racemic mixtures may yield conflicting bioactivity .
- Assay conditions : Standardize pH, solvent (DMSO concentration), and incubation time to reduce variability .
Advanced: What strategies are effective for derivatizing this compound?
- Allyl/propargyl modifications : Introduce click chemistry handles (e.g., azide-alkyne cycloaddition) for bioconjugation .
- Amino group functionalization : React with acyl chlorides or sulfonyl chlorides to enhance solubility or target affinity .
- Metal coordination : Exploit pyridinyl and triazole moieties for chelating transition metals in catalytic studies .
Advanced: What methodologies identify biological targets for this compound?
- Affinity chromatography : Immobilize the compound on resin to capture binding proteins from cell lysates .
- Proteomic profiling : Use SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) to identify differentially expressed proteins post-treatment .
- Kinase inhibition panels : Screen against kinase libraries (e.g., DiscoverX) to pinpoint targets .
Basic: How is compound stability assessed under experimental conditions?
- Thermal stability : Thermogravimetric analysis (TGA) monitors decomposition at 25–150°C .
- Photostability : Expose to UV light (254 nm) and track degradation via HPLC .
- pH stability : Incubate in buffers (pH 3–10) and quantify intact compound using LC-MS .
Advanced: How can computational modeling guide optimization?
- QSAR models : Corrogate substituent hydrophobicity (logP) with cytotoxicity (e.g., IC50) .
- Molecular dynamics simulations : Predict conformational flexibility of the triazole-pyrrole core in solution .
- ADMET prediction : Use SwissADME to optimize bioavailability and reduce hepatotoxicity .
Basic: What assays evaluate the compound’s biological activity?
- Antimicrobial : Broth microdilution (MIC against S. aureus or E. coli) .
- Anticancer : MTT assay on HeLa or MCF-7 cells .
- Anti-inflammatory : Carrageenan-induced paw edema in rats .
Advanced: What mechanistic insights exist for its reactivity in organic synthesis?
- Sulfanyl group nucleophilicity : Reacts with alkyl halides in SN2 mechanisms under basic conditions .
- Triazole ring electrophilicity : Participates in cycloadditions (e.g., Huisgen) with azides .
- Pyridine coordination : Acts as a ligand in metal-catalyzed cross-coupling reactions .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
